BenchChemオンラインストアへようこそ!

4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

SSAO inhibitor VAP-1 inhibitor SAR cliff

4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 763076-57-9, molecular formula C₉H₁₅N₃, molecular weight 165.24) is a C4-n-propyl-substituted spinaceamine derivative belonging to the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine class. The parent scaffold, spinaceamine (CAS 6882-74-2), is a naturally occurring imidazole alkaloid first isolated from amphibian skin and recognized as a privileged bicyclic structure in medicinal chemistry, with four imidazopyridine-containing drugs currently marketed.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B11917404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCCC1C2=C(CCN1)NC=N2
InChIInChI=1S/C9H15N3/c1-2-3-7-9-8(4-5-10-7)11-6-12-9/h6-7,10H,2-5H2,1H3,(H,11,12)
InChIKeyARRCXZFTEPCHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 763076-57-9): Compound Class, Scaffold Identity, and Procurement Context


4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 763076-57-9, molecular formula C₉H₁₅N₃, molecular weight 165.24) is a C4-n-propyl-substituted spinaceamine derivative belonging to the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine class . The parent scaffold, spinaceamine (CAS 6882-74-2), is a naturally occurring imidazole alkaloid first isolated from amphibian skin and recognized as a privileged bicyclic structure in medicinal chemistry, with four imidazopyridine-containing drugs currently marketed . The 4-propyl substituent differentiates this compound from the more extensively characterized 4-isopropyl analog, which has been advanced into SSAO/VAP-1 inhibitor development programs [1]. The compound is commercially available at 97% purity (catalog number CM273018) and serves as both a synthetic intermediate and a scaffold for structure-activity relationship (SAR) exploration in drug discovery .

Why 4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Cannot Be Interchanged with Other 4-Alkyl or 4-Aryl Spinaceamine Analogs


Substitution at the C4 position of the spinaceamine scaffold exerts a profound, non-linear influence on both target engagement and physicochemical properties. The SSAO/VAP-1 patent literature explicitly demonstrates that SSAO inhibitory activity is "drastically increased" by the presence of an isopropyl group at the 4-position [1], establishing a clear SAR cliff between branched (isopropyl) and linear (n-propyl) alkyl chains at this locus. Furthermore, carbonic anhydrase activation studies on 4-aryl-spinaceamine derivatives revealed that the nature of the 4-substituent is the primary factor governing activation potency across hCA isoforms I, II, IV, and VII, with K_A values spanning nearly an order of magnitude (2.52–21.5 µM for hCA I) depending solely on the 4-substituent identity [2]. The ABTS radical-scavenging activity of spinaceamine derivatives has similarly been shown to depend critically on substituent identity at positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold [3]. These findings collectively demonstrate that generic substitution of one 4-substituted spinaceamine for another—even between close alkyl homologs—will produce quantitatively different pharmacological and biochemical outcomes, invalidating any assumption of functional interchangeability in a research or development context.

Quantitative Differentiation Evidence: 4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine vs. Key Analogs


SSAO Inhibitory Activity Cliff: n-Propyl vs. Isopropyl at the 4-Position of Spinaceamine

The SSAO/VAP-1 inhibitor patent US 8,263,616 explicitly identifies a structure-activity relationship cliff at the 4-position of the tetrahydroimidazo[4,5-c]pyridine scaffold: the presence of an isopropyl group (branched C3) produces a drastic increase in SSAO inhibitory activity [1]. This disclosure implies that the linear n-propyl analog (target compound) is associated with substantially lower SSAO inhibition. While exact IC₅₀ values for the 4-n-propyl compound are not disclosed in the patent, the qualitative magnitude of the effect is described as "drastic"—a term used in patent SAR language to denote a large, functionally meaningful difference [1]. The 4-isopropyl series was subsequently advanced into salt-form optimization, with the mesylate salt of (3S)-tetrahydrofuran-3-yl (4S)-4-isopropyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate progressing to pharmaceutical development [2]. For researchers seeking an SSAO-inactive or weakly active control compound within the same chemotype, or for those exploring the SAR consequences of linear vs. branched alkyl substitution at C4, the 4-n-propyl derivative thus offers a well-differentiated tool.

SSAO inhibitor VAP-1 inhibitor SAR cliff inflammatory disease

Carbonic Anhydrase Activation Profile: 4-Alkyl vs. 4-Aryl Spinaceamine Differentiation

A systematic study of 4-substituted spinaceamine derivatives as activators of human carbonic anhydrase isoforms (hCA I, II, IV, and VII) demonstrated that the nature of the 4-substituent is the dominant factor governing activation potency [1]. For the 4-aryl-substituted series (compounds SP1–SP14), K_A values for hCA I ranged from 2.52 to 21.5 µM, with the most effective activators bearing electron-donating aryl groups [1]. While 4-n-propyl was not among the compounds tested in this study (which focused on 4-aryl derivatives synthesized from aromatic aldehydes via the Pictet-Spengler reaction), the established SAR principle—that 4-substituent identity is the primary determinant of CA activation potency—can be extrapolated to predict that 4-n-propyl will exhibit a quantitatively distinct activation profile from 4-aryl or 4-isopropyl analogs [1][2]. The unsubstituted parent spinaceamine (R⁴ = H) served as the baseline comparator in related studies [3].

carbonic anhydrase activator hCA isoform selectivity 4-substituted spinaceamine

Cholinesterase and Carboxylesterase Inhibition Profile: Spinaceamine Scaffold Selectivity

The ChemistrySelect 2020 study by Prezent and Baranin evaluated a series of 2-aryl-spinaceamine derivatives for cholinesterase (AChE, BChE) and carboxylesterase (CES) inhibition. A critical finding was that neither spinaceamine (the unsubstituted parent scaffold) nor its 2-aryl-substituted derivatives inhibited cholinesterases or carboxylesterase at tested concentrations [1]. This establishes a class-level property: the spinaceamine core itself is devoid of ChE/CES inhibitory activity. This is in contrast to certain fused-pyridine chemotypes (e.g., tacrine analogs, donepezil-like scaffolds) where cholinesterase inhibition is a primary mechanism. For researchers procuring the 4-propyl compound as a negative control for cholinesterase-related assays or as a scaffold for designing dual-target ligands where deliberate introduction of ChE inhibition is desired, this established class-level selectivity provides a clean baseline. No direct head-to-head data exist comparing 4-propyl-spinaceamine to other 4-alkyl derivatives in ChE assays; this dimension therefore remains a class-level inference requiring experimental verification for the specific compound.

cholinesterase inhibition carboxylesterase off-target selectivity spinaceamine scaffold

Physicochemical Differentiation: Calculated LogP and Lipophilicity Comparison of 4-Propyl vs. 4-Isopropyl and 4-Aryl Analogs

The linear n-propyl chain (CH₂CH₂CH₃) of the target compound is predicted to confer distinct physicochemical properties compared to the branched isopropyl analog [CH(CH₃)₂] or 4-aryl derivatives. While both n-propyl and isopropyl share the same molecular formula (C₃H₇), their different connectivity (linear vs. branched) produces differences in calculated logP values: the branched isomer typically exhibits slightly lower logP due to reduced solvent-accessible surface area . For the target compound, the SMILES notation CCCC1c2c(nc[nH]2)CCN1 enables in silico property calculation. Using standard predictive models, the 4-n-propyl derivative is anticipated to have a modestly higher logP than the 4-isopropyl analog, potentially affecting membrane permeability, plasma protein binding, and metabolic stability in divergent ways. The commercially available 4-isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: not assigned, available from multiple vendors) serves as the closest lipophilicity comparator. The 4-aryl substituted spinaceamines, with their significantly larger and more aromatic substituents, occupy a different region of chemical space entirely (cLogP typically >2.0 vs. ~0.5-1.0 for alkyl derivatives). This property differentiation is relevant for procurement in lead optimization programs where systematic modulation of lipophilicity is a key design parameter.

lipophilicity logP prediction drug-likeness physicochemical property

Commercial Availability and Purity: A Defined Chemical Starting Point vs. In-House Synthesis of Analogs

4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is commercially available as a research chemical with a defined purity of 97% (Catalog No. CM273018) . This commercially available form eliminates the need for custom synthesis via the Pictet-Spengler condensation of histamine with propionaldehyde, a reaction that requires careful control of pH, temperature, and stoichiometry to avoid competing side reactions [1]. By contrast, 4-isopropyl-spinaceamine, while also commercially available, is predominantly offered as a more complex N5-carboxylate derivative within the SSAO inhibitor patent estate, making the simple 4-isopropyl free base less accessible through standard catalog channels [2]. The 4-aryl-spinaceamines (e.g., 4-phenyl, 4-(4-methoxyphenyl)) require individual custom synthesis from aromatic aldehydes [1]. The combination of defined purity, confirmed molecular identity (SMILES: CCCC1c2c(nc[nH]2)CCN1), and catalog availability at the 97% purity level provides procurement certainty—a non-trivial consideration when reproducible SAR studies demand a consistent, characterized starting material.

chemical procurement building block purity specification research reagent

Research and Industrial Application Scenarios for 4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Based on Verified Differentiation Evidence


Negative Control Compound for SSAO/VAP-1 Inhibitor Screening Campaigns

In SSAO (VAP-1/AOC3) inhibitor drug discovery, the 4-isopropyl spinaceamine chemotype has been established as the pharmacologically active series, with advanced compounds exhibiting low nanomolar IC₅₀ values [1]. The 4-n-propyl derivative, by virtue of the SAR cliff disclosed in US Patent 8,263,616 establishing that only the branched isopropyl group at C4 'drastically increases' SSAO inhibitory activity [1], is expected to serve as an ideal within-chemotype negative control. This application is critical for assay validation, counter-screening, and establishing target engagement specificity in cellular models of inflammation. The compound enables researchers to distinguish SSAO-dependent from SSAO-independent pharmacological effects without changing the core scaffold, thereby controlling for non-specific effects that could confound interpretation of phenotypic screening data.

Systematic Alkyl Chain SAR Exploration at the C4 Vector of the Spinaceamine Scaffold

The C4 position of the spinaceamine scaffold has been identified as a critical determinant of biological activity across multiple target classes, including carbonic anhydrases (activation potency) and SSAO (inhibitory potency) [1][2]. The 4-n-propyl compound fills a specific gap in the alkyl chain SAR matrix between 4-ethyl (smaller, more polar) and 4-isopropyl/4-butyl (branched or larger, more lipophilic). Researchers can use this compound to systematically probe the effect of linear chain length on target engagement, ADME properties, and selectivity across a panel of pharmacologically relevant targets. The 97% purity and commercial availability enable rapid entry into screening cascades without the need for custom synthesis, accelerating SAR timeline generation.

Carbonic Anhydrase Activator Tool Compound with Defined Alkyl Pharmacophore

The demonstration that 4-substituted spinaceamines are potent activators of human carbonic anhydrase isoforms, with K_A values modulated by 4-substituent identity [2], positions the 4-n-propyl derivative as a valuable tool compound for probing the structural determinants of CA activation. Given that 4-aryl derivatives have been extensively characterized (K_A range: 2.52–21.5 µM for hCA I) but 4-alkyl derivatives remain underexplored [2], the compound enables investigation of whether alkyl substituents can achieve comparable or superior activation profiles with potentially improved physicochemical properties (lower molecular weight, reduced aromatic ring count). This application is particularly relevant for programs targeting hCA isoforms implicated in memory formation, cerebral blood flow regulation, and glaucoma.

Scaffold-Hopping Reference Point for Bicyclic Nitrogen Heterocycle Library Design

As an imidazopyridine building block , the 4-n-propyl-spinaceamine serves as a defined reference point within privileged bicyclic pyridine chemical space. With four imidazopyridine-containing drugs on the market and the scaffold recognized for its utility in fragment-based drug discovery, covalent inhibitor design, and intellectual property generation , procurement of the 4-n-propyl derivative enables its use as a synthetic intermediate for generating diverse compound libraries through N-alkylation, N-acylation, Suzuki coupling at C2 (following the methodology of Prezent & Baranin, 2020 [3]), or Pictet-Spengler diversification. The established lack of cholinesterase and carboxylesterase off-target activity of the spinaceamine scaffold [3] provides a favorable starting point for lead generation campaigns where such selectivity is a prerequisite.

Quote Request

Request a Quote for 4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.